2-乙基-5-噻唑甲胺

描述

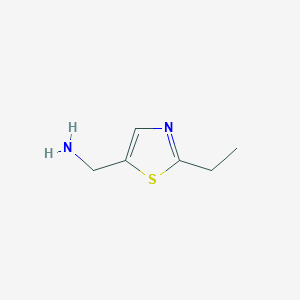

“2-Ethyl-5-thiazolemethanamine” is a chemical compound that falls under the category of thiazole derivatives . Thiazoles are an integral part of numerous natural products, a number of drugs, and many useful molecules such as ligands for metal catalysis .

Synthesis Analysis

Thiazoles and thiazolines can be synthesized using a common synthetic protocol. Novel molecules are efficiently synthesized by using readily available and inexpensive substrates. The reaction conditions are mild and pure products are obtained without work-up and column purification . Another approach involves the use of 2-aminothiazoles as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized using single crystal X-ray study, the DFT calculation, and the Hirshfeld surface analysis . The molecular packing of the crystal is mainly stabilized by C–H…O and C–H…π interactions .

Chemical Reactions Analysis

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure and composition . For instance, compounds with similar polarity to the adsorbent surface tend to be adsorbed more .

科学研究应用

抗菌和抗真菌应用

包括 2-乙基-5-噻唑甲胺在内的噻唑衍生物因其强大的抗菌特性而得到认可 。它们通常被纳入针对各种病原细菌和真菌的化合物中。其作用机制通常涉及破坏微生物细胞壁合成或干扰病原体内的必需酶。

抗肿瘤和细胞毒性药物开发

噻唑环是许多抗肿瘤药物的常见特征 。对 2-乙基-5-噻唑甲胺的研究探索了它作为细胞毒性剂的潜力,能够诱导癌细胞凋亡。这种应用在靶向癌症治疗的开发中尤其有前景。

神经保护剂

神经退行性疾病是医学研究的关键领域,噻唑衍生物已显示出作为神经保护剂的潜力 。2-乙基-5-噻唑甲胺可能有助于合成保护神经元免受氧化应激和凋亡的化合物,这是导致神经退行性疾病的常见途径。

抗炎和止痛药

噻唑化合物的抗炎和止痛活性已有充分的文献记载 。2-乙基-5-噻唑甲胺可用于合成缓解疼痛和减少炎症的新药,与传统非甾体抗炎药 (NSAID) 相比,可能具有更少的副作用。

抗病毒研究

噻唑已被确定为各种病毒酶的有效抑制剂,使其在抗病毒药物研究中具有价值 。2-乙基-5-噻唑甲胺可能作为开发新型抗病毒剂的支架,特别是针对 HIV 和其他 RNA 病毒。

农业化学品

除了药物外,噻唑衍生物也用于农业。 它们可以被制成杀菌剂和杀虫剂,保护作物免受真菌病原体和害虫的侵害 。2-乙基-5-噻唑甲胺可能是此类农业化学品合成的前体,有助于提高作物产量和粮食安全。

作用机制

安全和危害

未来方向

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . These motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . This diversity in the biological response makes it a highly prized moiety . Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .

属性

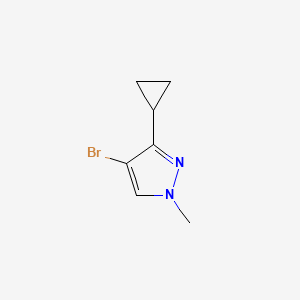

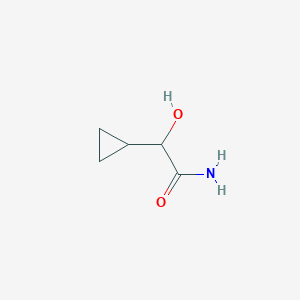

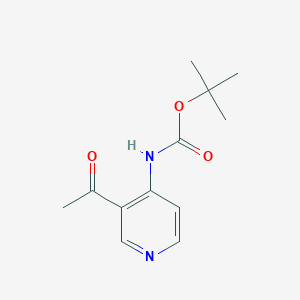

IUPAC Name |

(2-ethyl-1,3-thiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-2-6-8-4-5(3-7)9-6/h4H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGHFFICVOVLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(S1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1526372.png)